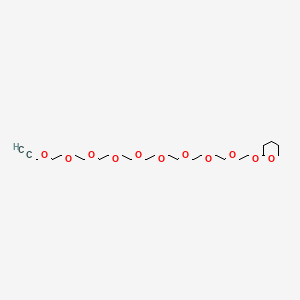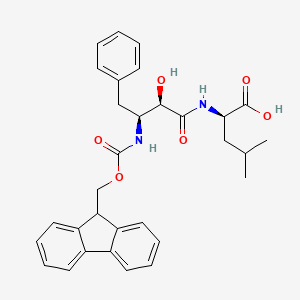![molecular formula C17H22O8 B11929036 [(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)
[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HSDB 3486, also known as Nivalenol monoacetate or Fusarenon X, is a chemical compound with the molecular formula C17H22O8 and a molecular weight of 354.35 g/mol . It is a mycotoxin produced by certain species of Fusarium fungi and is known for its toxicological effects.
Métodos De Preparación
The preparation of HSDB 3486 involves synthetic routes that typically include the use of specific reagents and reaction conditions. One common method involves the use of dilute hydrochloric acid for digestion, followed by filtration and analysis using atomic absorption spectrophotometry . Industrial production methods may vary, but they generally involve similar steps to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
HSDB 3486 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of HSDB 3486.
Aplicaciones Científicas De Investigación
HSDB 3486 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of mycotoxin production and its effects on various biological systems. In biology, it is used to investigate its toxicological effects on cells and organisms. In medicine, HSDB 3486 is studied for its potential therapeutic applications, including its use as a sedative and hypnotic agent . In industry, it is used in the development of new materials and chemical processes.
Mecanismo De Acción
The primary mechanism of action of HSDB 3486 involves its interaction with the gamma-aminobutyric acid receptor subtype A (GABAA)-mediated ion channels. By increasing chloride ion influx through these channels, HSDB 3486 induces central nervous system depression . This mechanism is similar to that of propofol, but HSDB 3486 has been engineered to provide clinically meaningful improvements, such as reduced local pain during injection and potentially less respiratory depression .
Comparación Con Compuestos Similares
HSDB 3486 is similar to other compounds like propofol and other 2,6-disubstituted phenol derivatives. it is unique due to its specific chemical structure, which includes a single-configuration R-designation chiral center and a terminal cyclopropyl group . This unique structure enhances its pharmacological and physicochemical properties, making it a promising candidate for further research and clinical applications.
List of Similar Compounds::- Propofol
- 2,6-Disubstituted phenol derivatives
HSDB 3486 stands out due to its improved therapeutic index and reduced side effects compared to similar compounds .
Propiedades
Fórmula molecular |
C17H22O8 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate |
InChI |
InChI=1S/C17H22O8/c1-7-4-9-16(5-18,12(22)10(7)20)15(3)13(24-8(2)19)11(21)14(25-9)17(15)6-23-17/h4,9,11-14,18,21-22H,5-6H2,1-3H3/t9-,11-,12+,13-,14-,15-,16-,17+/m1/s1 |
Clave InChI |
XGCUCFKWVIWWNW-JHLSVGAZSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@]([C@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)CO |
SMILES canónico |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)



![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)
